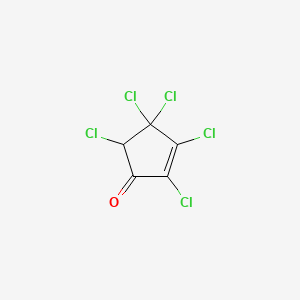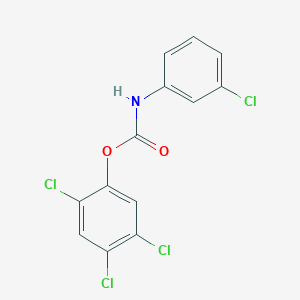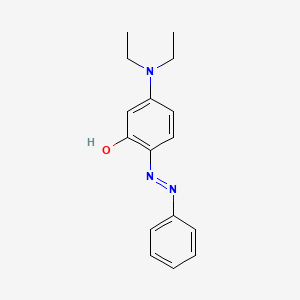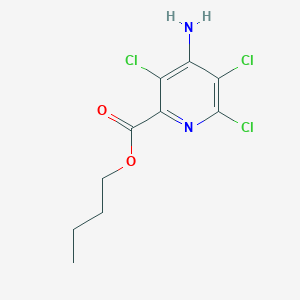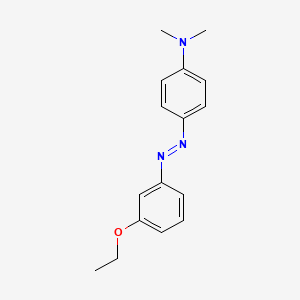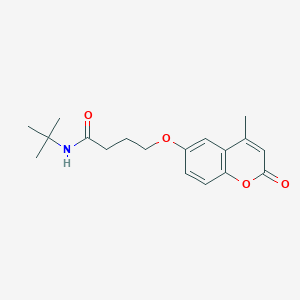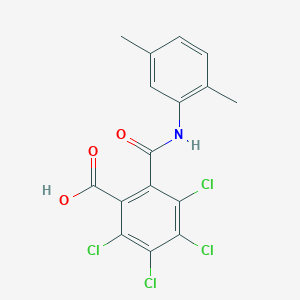
Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate is a synthetic organic compound that belongs to the class of quinazolines. This compound is characterized by the presence of a quinazoline ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The compound also contains a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an ethyl ester group.
Vorbereitungsmethoden
The synthesis of Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized by the condensation of 2-aminobenzonitrile with formamide under acidic conditions.
Chlorination: The quinazoline ring is then chlorinated using thionyl chloride to introduce the chlorine atom at the 6-position.
Thioether Formation: The chlorinated quinazoline is reacted with a thiol compound to form the thioether linkage.
Piperidinecarboxylate Formation: The thioether intermediate is then reacted with ethyl 4-piperidinecarboxylate under basic conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding thiol.
Substitution: The chlorine atom on the quinazoline ring can be substituted with nucleophiles such as amines or alkoxides under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in biological studies to investigate the effects of quinazoline derivatives on cellular processes and enzyme activities.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and inflammation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring system is known to interact with various protein kinases, inhibiting their activity and thereby affecting cellular signaling pathways. The thioether linkage and piperidine ring may also contribute to the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate can be compared with other quinazoline derivatives, such as:
4-((6-chloro-4-quinazolinyl)amino)phenol: This compound has a similar quinazoline ring system but differs in the substituents attached to the ring.
6-chloro-4-quinazolinylamine: This compound lacks the thioether and piperidinecarboxylate groups, making it less complex.
Ethyl 4-((4-quinazolinyl)thio)-1-piperidinecarboxylate: This compound is similar but lacks the chlorine atom on the quinazoline ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
325146-05-2 |
|---|---|
Molekularformel |
C16H18ClN3O2S |
Molekulargewicht |
351.9 g/mol |
IUPAC-Name |
ethyl 4-(6-chloroquinazolin-4-yl)sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H18ClN3O2S/c1-2-22-16(21)20-7-5-12(6-8-20)23-15-13-9-11(17)3-4-14(13)18-10-19-15/h3-4,9-10,12H,2,5-8H2,1H3 |
InChI-Schlüssel |
PWZQHRUGTPRBKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCC(CC1)SC2=NC=NC3=C2C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate](/img/structure/B15075187.png)
